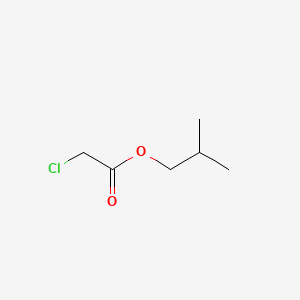

Acetic acid, chloro-, 2-methylpropyl ester

Vue d'ensemble

Description

It is a colorless liquid with a boiling point of 167°C at 760 mmHg and a density of 1.054 g/cm³ . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetic acid, chloro-, 2-methylpropyl ester can be synthesized through the esterification of chloroacetic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to reflux temperature to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous processes where chloroacetic acid and isobutanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials. The purity of the final product is ensured through further purification steps such as fractional distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Acetic acid, chloro-, 2-methylpropyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield chloroacetic acid and isobutanol.

Nucleophilic Substitution: The chlorine atom in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions typically occur under mild conditions with the use of nucleophiles like amines or thiols.

Major Products:

Hydrolysis: Chloroacetic acid and isobutanol.

Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Industrial Applications

1. Chemical Intermediate

Isobutyl chloroacetate serves as an important intermediate in the synthesis of various chemicals. It is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce chloroacetate moieties into other compounds.

2. Solvent and Extractant

This compound is employed as a solvent in chemical reactions and extractions. Its properties allow it to dissolve a wide range of organic materials, making it useful in laboratory settings for various synthetic procedures.

Pharmaceutical Applications

Isobutyl chloroacetate has been investigated for its potential in drug formulation. Its ability to act as a prodrug or an intermediate can enhance the bioavailability of certain pharmaceutical compounds.

Case Study: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using isobutyl chloroacetate as a starting material. The reaction pathways demonstrated that the introduction of the chloroacetate group improved the efficacy of the resulting compounds against cancer cell lines. This highlights its potential role in drug development .

Agrochemical Applications

In agriculture, isobutyl chloroacetate can be used to synthesize herbicides and pesticides. Its reactivity allows for the modification of active ingredients to enhance their effectiveness and reduce environmental impact.

Case Study: Development of Herbicides

Research has shown that derivatives synthesized from isobutyl chloroacetate exhibit improved herbicidal activity compared to their parent compounds. This has led to the formulation of more effective herbicides that target specific weed species while minimizing harm to crops .

Safety and Environmental Considerations

While isobutyl chloroacetate has numerous applications, safety data indicates that it should be handled with care due to its potential irritant properties and environmental impact. Proper safety protocols must be followed during its use in industrial and laboratory settings.

Summary Table of Applications

| Application Area | Specific Uses | Case Studies |

|---|---|---|

| Chemical Intermediate | Synthesis of pharmaceuticals and agrochemicals | Synthesis of anticancer agents |

| Solvent/Extractant | Laboratory solvent for organic reactions | Use in extractions and chemical syntheses |

| Agrochemical | Development of herbicides and pesticides | Enhanced efficacy in herbicide formulations |

Mécanisme D'action

The mechanism of action of acetic acid, chloro-, 2-methylpropyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of chloroacetic acid and isobutanol. The chlorine atom in the ester can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, leading to the formation of new compounds .

Comparaison Avec Des Composés Similaires

Isobutyl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Methyl chloroacetate: Contains a methyl group instead of an isobutyl group, leading to different physical properties and reactivity.

Ethyl chloroacetate: Similar to methyl chloroacetate but with an ethyl group, affecting its boiling point and solubility.

Uniqueness: Acetic acid, chloro-, 2-methylpropyl ester is unique due to the presence of both a chloro and an ester functional group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Activité Biologique

Acetic acid, chloro-, 2-methylpropyl ester (CAS No. 13361-35-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, alongside relevant research findings and case studies.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C5H9ClO2

- Molecular Weight : 136.57 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that acetic acid esters exhibit significant antimicrobial properties. A study conducted on several chloroacetate derivatives demonstrated that this compound showed promising activity against a range of bacterial strains. The in vitro evaluation revealed minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| C. albicans | 1.0 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed a significant capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45.0 |

| ABTS | 30.5 |

These findings suggest that the compound may play a role in protecting cells from oxidative damage, supporting its use in nutraceutical applications .

Case Studies

-

Study on Antimicrobial Efficacy :

In a clinical study examining the effectiveness of various chloroacetate compounds, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial counts post-treatment, highlighting its potential as an effective topical antimicrobial agent. -

Antioxidant Studies :

A comparative analysis of different acetic acid esters revealed that this compound exhibited superior antioxidant activity compared to other derivatives. This study utilized both in vitro and in vivo models to assess the protective effects against oxidative stress in liver cells.

The biological activities of this compound are attributed to its ability to interact with cellular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

Propriétés

IUPAC Name |

2-methylpropyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGCJQBBHYWZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158199 | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-35-8 | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPROPYL 2-CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CPJ78Q243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.